molecular formula C18H20O B8755275 1,3,3-Trimethyl-1-phenylindan-5-ol CAS No. 53718-32-4

1,3,3-Trimethyl-1-phenylindan-5-ol

Cat. No.: B8755275
CAS No.: 53718-32-4
M. Wt: 252.3 g/mol
InChI Key: XCRNADHTKBRCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-1-phenylindan-5-ol (CAS Registry Number: 53718-32-4) is an organic compound with the molecular formula C18H20O and a molecular weight of 252.36 g/mol . This compound serves as a versatile advanced intermediate in chemical synthesis and materials science research. Chemicals based on the phenylindane structure, such as this compound, are of significant value in polymer research. Scientific literature indicates that phenylindane diamines, which can be derived from similar structures, are incorporated into polyimide backbones to enhance material properties . These high-performance polymers are known for their exceptional thermal and oxidative stability, as well as superior mechanical properties . A key research advantage of such polyimides is their increased solubility in polar organic solvents, which facilitates processing and allows for higher concentration solutions . Furthermore, the structure of related compounds shows that the five-membered ring of the indane fragment can adopt an envelope conformation, and the phenyl ring can form a significant dihedral angle with the indane benzene ring, factors that can influence the final properties of synthesized materials . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

53718-32-4

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,3,3-trimethyl-1-phenyl-2H-inden-5-ol

InChI

InChI=1S/C18H20O/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-10-9-14(19)11-16(15)17/h4-11,19H,12H2,1-3H3

InChI Key

XCRNADHTKBRCAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=C(C=C2)O)(C)C3=CC=CC=C3)C

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1,3,3-trimethyl-1-phenylindan has found extensive use in the following industrial sectors:

  • Rubber Industry : It serves as a stabilizer and plasticizer in rubber formulations, enhancing flexibility and durability .
  • Aviation Fuels : The compound is utilized as a component in aviation fuels due to its high energy content and stability under varying conditions .

Material Science

The compound is also significant in materials science:

  • Polymer Production : It is used in synthesizing polymers such as polyurethanes and polyesters. These materials are essential for manufacturing fibers, adhesives, lacquers, and engineering plastics .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications due to its structural properties:

  • Drug Development : The hydroxymethyl-substituted derivatives of this compound have shown promise in developing new drugs due to their unique interactions with biological systems .

Case Study 1: Catalytic Synthesis Efficiency

A study conducted on the catalytic synthesis of 1,3,3-trimethyl-1-phenylindan highlighted its efficiency using heteropoly acid catalysts. The process demonstrated a feedstock conversion rate of 100% with minimal environmental impact due to the absence of volatile organic solvents. The economic benefits were also significant, with low production costs reported .

Case Study 2: Polymer Applications

Research into the use of 1,3,3-trimethyl-1-phenylindan in polymer chemistry revealed that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polymers. These findings suggest that incorporating such compounds can lead to innovations in material performance across various applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 1,3,3-Trimethyl-1-phenylindan-5-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Functional Groups
This compound C₁₈H₂₀O 252.35 (calculated) Phenyl, methyl Hydroxyl (-OH)
1,1,3-Trimethyl-3-phenylindan C₁₈H₂₀ 236.40 Phenyl, methyl None
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol C₂₃H₃₄O 326.52 Cyclopentyl, methyl Hydroxyl (-OH)
Triphenylmethyl chloride C₁₉H₁₅Cl 278.78 Phenyl Chloride (-Cl)
Key Observations:
  • Hydroxyl Group Impact: The hydroxyl group in this compound increases polarity compared to its non-hydroxylated analog, 1,1,3-Trimethyl-3-phenylindan (CAS 3910-35-8), which lacks hydrogen-bonding capacity. This difference likely influences solubility (e.g., in polar solvents) and reactivity (e.g., participation in acid-base or nucleophilic reactions) .
  • The target compound’s phenyl and methyl groups offer moderate steric bulk .
  • Functional Group Reactivity : Unlike triphenylmethyl chloride (CAS 76-83-5), which contains a reactive chloride group, the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions but is less electrophilic .
1,1,3-Trimethyl-3-phenylindan (Non-hydroxylated Analog):
  • Storage and Handling : Requires ventilation to manage dust and explosive atmospheres. Personal protective equipment (PPE), including gloves and eye protection, is recommended .
  • Exposure Limits: No specific occupational exposure limits (OELs) are listed, but general engineering controls (e.g., ventilation) are advised .
This compound (Hydroxylated Derivative):
  • Preventive measures like barrier creams and thorough handwashing are recommended .

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